molecular formula C36H43BF4N4O3 B13927562 Cyanine3 maleimide tetrafluoroborate

Cyanine3 maleimide tetrafluoroborate

Cat. No.: B13927562
M. Wt: 666.6 g/mol
InChI Key: GLXKJGKQJDAIOD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine3 maleimide tetrafluoroborate involves the reaction of Cyanine3 with maleimide and tetrafluoroborate. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Cyanine3 maleimide tetrafluoroborate primarily undergoes substitution reactions due to the presence of the maleimide group. It specifically reacts with sulfhydryl groups (thiols) in proteins and peptides .

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the labeled protein or peptide, which exhibits fluorescence at specific wavelengths (550 nm excitation and 580 nm emission) .

Scientific Research Applications

Cyanine3 maleimide tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

Cyanine3 maleimide tetrafluoroborate exerts its effects through the specific labeling of sulfhydryl groups in proteins and peptides. The maleimide group reacts with thiol groups, forming a stable covalent bond. This labeling allows for the visualization and tracking of the labeled molecules using fluorescence microscopy and other imaging techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanine3 maleimide tetrafluoroborate is unique due to its specific excitation and emission wavelengths, which provide distinct advantages in certain imaging applications. Its high specificity for sulfhydryl groups and stability under various conditions make it a preferred choice for many researchers .

Properties

Molecular Formula

C36H43BF4N4O3

Molecular Weight

666.6 g/mol

IUPAC Name

6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;tetrafluoroborate

InChI

InChI=1S/C36H42N4O3.BF4/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;2-1(3,4)5/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;/q;-1/p+1

InChI Key

GLXKJGKQJDAIOD-UHFFFAOYSA-O

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C

Origin of Product

United States

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